N-Nitrosodiisopropylamine

説明

Contextualization of N-Nitrosamines as Compounds of Academic and Regulatory Concern

The formation of N-nitrosamines can occur when secondary or tertiary amines react with a nitrosating agent, such as nitrous acid. accessiblemeds.orgcymitquimica.com This reaction is a concern in various contexts, including food processing, industrial settings, and the manufacturing of pharmaceutical products. tcmda.comcymitquimica.comamericanpharmaceuticalreview.com

Regulatory concern was initially high regarding their presence in foods like cured meats and beer. tcmda.com However, the focus has expanded significantly since the discovery of N-nitrosamine impurities in pharmaceutical drugs in 2018, starting with the detection of N-nitrosodimethylamine (NDMA) in valsartan (B143634), a medication for high blood pressure. nih.govedqm.eu This event triggered widespread recalls and intensified regulatory oversight of pharmaceuticals to mitigate patient exposure to these potentially harmful impurities. nih.govedqm.eu The International Council for Harmonisation (ICH) M7(R1) guideline classifies these compounds as part of a "cohort of concern" due to their high mutagenic carcinogenic potential. accessiblemeds.orgamericanpharmaceuticalreview.com

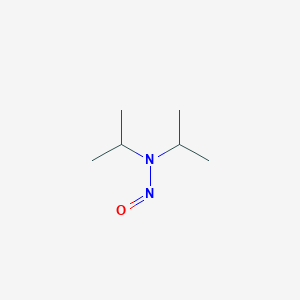

N-Nitrosodiisopropylamine (NDIPA) within the Nitrosamine (B1359907) Class: Structural and Classification Aspects

This compound (NDIPA) is an organic compound classified as a nitrosamine. cymitquimica.com Its chemical structure features a nitroso group (-N=O) bonded to a diisopropylamine (B44863). cymitquimica.com Specifically, it consists of two isopropyl groups attached to a nitrogen atom, which is also bonded to the nitroso functional group. cymitquimica.comnih.gov

NDIPA is formed from the reaction of the secondary amine, diisopropylamine, with a nitrosating agent. cymitquimica.com It is one of several nitrosamine impurities, including NDMA and N-nitrosodiethylamine (NDEA), that have been identified in drug products, leading to regulatory action. soeagra.comjopcr.com

The compound is identified by the Chemical Abstracts Service (CAS) Registry Number 601-77-4. cymitquimica.comchemicalbook.com Chemically, it is known by several synonyms, including Diisopropylnitrosamine, N,N-di(propan-2-yl)nitrous amide, and N-Nitroso-di-isopropylamine. cymitquimica.comnih.govchemicalbook.com

Table 1: Structural and Identification Properties of NDIPA

| Property | Value |

| IUPAC Name | N,N-di(propan-2-yl)nitrous amide |

| Molecular Formula | C6H14N2O |

| Molecular Weight | 130.19 g/mol |

| CAS Number | 601-77-4 |

| Canonical SMILES | CC(C)N(C(C)C)N=O |

| InChI Key | AUIKJTGFPFLMFP-UHFFFAOYSA-N |

Data sourced from PubChem and other chemical databases. cymitquimica.comnih.govchemicalbook.com

Overview of NDIPA’s Significance in Toxicology and Environmental Science

The primary significance of NDIPA in toxicology stems from its classification as a potential carcinogen, a characteristic shared with many other nitrosamines. cymitquimica.comchemicalbook.com The genotoxic and carcinogenic potential of N-nitrosamines as a class raises serious safety concerns. researchgate.net Research indicates that oxidation at the alpha-carbon atom of nitrosamines is a critical step in their carcinogenic mechanism. researchgate.net

In environmental science, the presence of nitrosamines like NDIPA is a concern due to their potential to contaminate water and air. europa.eu While N-nitrosamines can form through natural biological processes, industrial activities and disinfection byproducts are also significant sources. tcmda.comeuropa.eu The detection of various nitrosamine impurities in pharmaceuticals has highlighted the need for sensitive analytical methods to quantify these compounds at very low levels to ensure safety. edqm.eusoeagra.com

Recent toxicological research has focused on assessing the genotoxicity of specific nitrosamines like NDIPA. For instance, studies have investigated the genotoxic potential of NDIPA in human cell systems and in vivo in mice to better understand its risk to humans. researchgate.net These studies are crucial for regulatory bodies to establish acceptable intake limits for such impurities in consumer products, particularly pharmaceuticals. researchgate.netsyncsci.com

Scope and Research Imperatives for this compound Investigations

Current research on NDIPA is driven by the urgent need to understand and control its presence as an impurity in pharmaceutical products. nih.govveeprho.com A primary imperative is the development and validation of highly sensitive and specific analytical methods for its detection and quantification. jopcr.comfu-berlin.de Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) are employed for this purpose. americanpharmaceuticalreview.comsoeagra.com

Another key research area is the investigation of the formation pathways of NDIPA. Understanding the root causes of its presence, whether from raw materials, solvents, or specific manufacturing process conditions, is essential for developing effective mitigation strategies. nih.govresearchgate.net This includes studying the nitrosation reactions of precursor amines that may be present in the manufacturing process. syncsci.comfu-berlin.de

Furthermore, there is a significant need for more comprehensive toxicological data on NDIPA. researchgate.net While the general carcinogenicity of nitrosamines is established, the specific potency of individual compounds like NDIPA requires further study. researchgate.netsyncsci.com Genotoxicity assessments help in determining the carcinogenic potential and establishing safe exposure levels, or Acceptable Intake (AI) limits, for regulatory purposes. researchgate.netsyncsci.com The ongoing detection of nitrosamine drug substance-related impurities (NDSRIs) underscores the complexity of this issue and the necessity for continued scientific investigation to ensure patient safety. syncsci.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N,N-di(propan-2-yl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-5(2)8(7-9)6(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIKJTGFPFLMFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20208844 | |

| Record name | Diisopropylnitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to pale yellow solid; [Toronto Research Chemicals MSDS], White to pale yellow solid. | |

| Record name | N-Nitrosodiisopropylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21318 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-NITROSODIISOPROPYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/860 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

194.5 °C | |

| Record name | N-NITROSODIISOPROPYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/860 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.26 [mmHg] | |

| Record name | N-Nitrosodiisopropylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21318 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

601-77-4 | |

| Record name | Nitrosodiisopropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=601-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropylnitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopropylnitrosamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diisopropylnitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propanamine, N-(1-methylethyl)-N-nitroso- (9CI) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSODIISOPROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFI1E104OF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-NITROSODIISOPROPYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/860 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

>300 °C | |

| Record name | N-NITROSODIISOPROPYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/860 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Ii. Toxicological Profiles and Mechanistic Investigations of N Nitrosodiisopropylamine

Carcinogenesis Research

Evidence of Carcinogenic Potential in Experimental Models

N-Nitrosodiisopropylamine (NDIPA) has been identified as a carcinogenic compound in various experimental animal models. nih.gov Although considered weaker than some other nitrosamines, its potential to induce tumors is well-documented. nih.govresearchgate.net Studies in rodents have shown that NDIPA can cause cancer, and it is classified as a probable human carcinogen. ujpronline.comfda.gov The carcinogenic properties of NDIPA, like other N-nitrosamines, are a significant concern, particularly as these compounds have been detected as impurities in some pharmaceutical products. researchgate.netresearchgate.net

The genotoxicity of NDIPA, a key factor in its carcinogenic potential, has been demonstrated in various studies. researchgate.netnih.gov While some in vitro assays have yielded mixed results, evidence suggests that under appropriate metabolic activation conditions, NDIPA can cause DNA damage. food.gov.ukresearchgate.net For instance, while some bacterial reverse mutation (Ames) tests were initially negative, a positive response was observed when using hamster S9 as the metabolic activation source. researchgate.net Furthermore, in human-derived HepaRG cell models, NDIPA induced DNA damage, particularly in three-dimensional (3D) spheroid cultures which have higher cytochrome P450 (CYP) enzyme activity. nih.gov

The carcinogenic potential of NDIPA and other nitrosamines has led to regulatory actions to control their presence in food and drugs. researchgate.neteuropa.eu The International Agency for Research on Cancer (IARC) has classified many nitrosamines as probable human carcinogens (Group 2A or 2B). nih.govresearchgate.net

Comparative Carcinogenicity with Related N-Nitrosamines (e.g., N-Nitrosodiethylamine, N-Nitrosoethylisopropylamine)

The carcinogenic potency of NDIPA is often evaluated in comparison to other structurally related N-nitrosamines. Research indicates that NDIPA is a significantly weaker carcinogen than N-Nitrosodiethylamine (NDEA). researchgate.net In studies where Sprague-Dawley rats were administered equimolar concentrations of various nitrosamines in their drinking water, NDEA was a potent carcinogen, while NDIPA induced tumors with a much lower incidence. researchgate.net

The structural features of nitrosamines play a crucial role in determining their carcinogenic potency. Factors such as the number of α-carbon hydrogens and steric effects influence the rate of metabolic activation, which is a critical step in their carcinogenic mechanism. researchgate.net Compounds with bulky or branched alkyl groups at or near the α-carbon, like the isopropyl groups in NDIPA, tend to have reduced metabolic activation and consequently lower carcinogenic potential. europa.eu This is in contrast to NDEA, which has less sterically hindered ethyl groups, allowing for more efficient metabolic activation.

The stability of the resulting diazonium ion, a key reactive intermediate, also affects carcinogenic potency. The stabilizing effect of the alkyl substituent is generally expected to decrease in the order of isopropyl > ethyl > methyl, which correlates with the observed carcinogenic potencies of the corresponding nitrosamines. europa.eu

| Compound | Relative Carcinogenic Potency | Key Structural Feature |

| N-Nitrosodiethylamine (NDEA) | High | Two ethyl groups |

| N-Nitrosoethylisopropylamine (NEIPA) | Intermediate | One ethyl and one isopropyl group |

| This compound (NDIPA) | Low | Two isopropyl groups |

Organotropism and Tumorigenic Spectrum in Animal Studies (e.g., nasal turbinates)

Animal studies have revealed a distinct organotropism for NDIPA-induced tumors. In Sprague-Dawley rats, administration of NDIPA in drinking water primarily led to the development of tumors in the nasal turbinates. researchgate.net This is in contrast to the broader spectrum of tumors, including those in the liver and esophagus, induced by more potent nitrosamines like NDEA under similar experimental conditions. researchgate.net

The organ-specific carcinogenic effects of nitrosamines are influenced by several factors, including the in vivo distribution of the compound and its active metabolites, as well as the cell-specific metabolic activation capabilities. researchgate.net The liver is a primary site for the metabolism of many nitrosamines. food.gov.ukunito.it However, extrahepatic tissues, such as the respiratory tract, can also possess the necessary enzymes to bioactivate these compounds. unito.it The specific targeting of the nasal turbinates by NDIPA suggests that this tissue may have a particular capacity for its metabolic activation.

Proposed Mechanisms of Carcinogenic Action

The carcinogenic action of NDIPA, like other N-nitrosamines, is primarily attributed to its genotoxicity. food.gov.uk The central mechanism involves metabolic activation to form highly reactive intermediates that can bind to DNA, leading to mutations and the initiation of cancer. food.gov.ukacs.org This process is a multi-step reaction that begins with the enzymatic modification of the parent compound. acs.org

The initial and rate-limiting step in the carcinogenic activation of NDIPA is the enzymatic α-hydroxylation of one of the isopropyl groups. food.gov.ukresearchgate.netacs.org This reaction is catalyzed by cytochrome P450 (CYP) enzymes, a superfamily of enzymes primarily found in the liver but also present in other tissues. nih.govunito.itacs.org Specifically, CYP2E1 and CYP2A6 have been implicated in the metabolism of various nitrosamines. nih.govnih.gov

The structure of the nitrosamine (B1359907), particularly the nature of the alkyl groups, significantly influences the efficiency of this metabolic activation. The presence of bulky isopropyl groups in NDIPA can sterically hinder the interaction with the active site of CYP enzymes, leading to a slower rate of α-hydroxylation compared to nitrosamines with smaller alkyl groups like NDEA. europa.euresearchgate.net This reduced metabolic capacity is a key reason for the lower carcinogenic potency of NDIPA. researchgate.net

Following α-hydroxylation, the resulting α-hydroxy-N-nitrosodiisopropylamine is an unstable intermediate. acs.org It spontaneously decomposes to form a primary nitrosamine, which is also unstable and further breaks down. acs.orgveeprho.com This decomposition process leads to the formation of highly reactive electrophilic species, namely diazonium ions and carbonium ions. researchgate.netnih.govveeprho.com

DNA Adduct Formation and Alkylation

This compound (NDIPA) is a member of the N-nitrosamine class of compounds, which are recognized for their potential to cause cancer in laboratory animals. researchgate.net The carcinogenic activity of nitrosamines is intrinsically linked to their metabolic activation, a process that transforms the parent compound into reactive electrophilic species capable of binding to cellular macromolecules, including DNA. nih.govnih.gov This interaction leads to the formation of DNA adducts, which are considered a crucial step in the initiation of carcinogenesis. nih.govnih.gov

The metabolic activation of N-nitrosamines is primarily mediated by cytochrome P450 (CYP) enzymes. nih.govimpactfactor.org For many nitrosamines, a key step in this process is α-hydroxylation, which occurs at the carbon atom adjacent to the nitroso group. europa.eu This hydroxylation event generates an unstable intermediate that spontaneously decomposes to form a diazonium ion. europa.eu In the case of NDIPA, this would be the isopropyl diazonium ion. These diazonium ions are potent alkylating agents that can react with nucleophilic sites on DNA bases. europa.euresearchgate.net

The formation of propylated DNA adducts is a potential outcome of NDIPA exposure. cdc.gov It is generally believed that carbonium ions, derived from the diazonium ions, react with nucleic acids to form these adducts. cdc.gov Studies with propylnitrosourea, a direct-acting equivalent of N-nitrosodi-n-propylamine, have shown the formation of both n-propyl and isopropyl DNA adducts, supporting the involvement of carbonium ions in the alkylation process. cdc.gov The alkylation of nucleic acids and proteins by these reactive metabolites is considered the primary mechanism responsible for the toxic and carcinogenic properties of nitrosamines. cdc.govjchr.org The specific types and quantities of DNA adducts formed can vary depending on the nitrosamine and the tissue, and these adducts are subject to cellular DNA repair mechanisms of varying efficiency. europa.eu

Genotoxicity and Mutagenicity Studies

In Vitro Genotoxicity Assessments (e.g., Ames Assay, DNA Damage in Human Lymphoblastoid TK6 cells, HepaRG cell models)

The genotoxic potential of this compound (NDIPA) has been evaluated in a variety of in vitro systems. These assays are crucial for understanding the compound's ability to induce DNA damage and mutations in a controlled laboratory setting.

Ames Assay: The Ames test, a widely used bacterial reverse mutation assay, has been employed to assess the mutagenicity of numerous nitrosamines. researchgate.net While some carcinogenic nitrosamines have shown positive results in the Ames test, others, including some liver carcinogens in rats, have not. researchgate.net Specifically for NDIPA, its performance in the Ames assay has been part of broader evaluations of nitrosamine impurities. researchgate.net

Human Lymphoblastoid TK6 Cells: Studies using human lymphoblastoid TK6 cells, which are relevant for assessing human-specific genotoxicity, have provided insights into the effects of NDIPA. nih.govnihs.go.jp In one study, TK6 cells were engineered to express human cytochrome P450 (CYP) 2A6, an enzyme involved in the metabolic activation of some nitrosamines. nih.gov When tested in this system, NDIPA, along with N-nitrosodibutylamine (NDBA), showed the lowest genotoxic potency among the six nitrosamines evaluated. nih.gov The study measured the phosphorylation of histone H2A.X (γH2A.X), a marker of DNA double-strand breaks, and micronucleus frequency. nih.gov While other tested nitrosamines like N-nitrosodiethylamine (NDEA) and N-nitrosoethylisopropylamine (NEIPA) caused concentration-dependent increases in γH2A.X and micronucleus formation, the response to NDIPA was comparatively weak. nih.gov

HepaRG Cell Models: The metabolically competent human hepatoma HepaRG cell line is another valuable tool for in vitro genotoxicity testing, as its metabolic capabilities are comparable to those of primary human hepatocytes. nih.govresearchgate.net In studies using both two-dimensional (2D) and more physiologically relevant three-dimensional (3D) spheroid cultures of HepaRG cells, NDIPA was among eight nitrosamines investigated for their ability to induce DNA damage (measured by the CometChip assay) and chromosomal damage (measured by the micronucleus assay). nih.govfda.gov

In these studies, 3D HepaRG spheroids, which exhibit higher CYP enzyme activity, were found to be more sensitive in detecting the genotoxicity of nitrosamines compared to 2D cultures. nih.govfda.gov Following a 24-hour treatment, all eight nitrosamines, including NDIPA, induced DNA damage in the 3D spheroids. nih.govfda.gov However, in the 2D HepaRG cells, only three other nitrosamines (NDBA, NDEA, and N-nitrosodimethylamine [NDMA]) produced a positive response for DNA damage. nih.govfda.gov Similarly, for micronucleus formation, NDIPA did not produce a significant increase in either the 2D or 3D HepaRG models, unlike NDMA, NDEA, and NDBA. nih.govfda.gov These findings suggest that while NDIPA can induce primary DNA damage in a metabolically active human liver cell model, its potential to cause chromosomal damage under these conditions is limited.

| Assay | Cell Line | Endpoint | NDIPA Result | Reference |

|---|---|---|---|---|

| Ames Assay | Bacterial Strains | Mutagenicity | Variable/Negative for some liver carcinogens | researchgate.net |

| γH2A.X Assay | CYP2A6-expressing TK6 | DNA Double-Strand Breaks | Weakly positive, low potency | nih.gov |

| Micronucleus Assay | CYP2A6-expressing TK6 | Chromosomal Damage | Weakly positive, low potency | nih.gov |

| CometChip Assay | 2D HepaRG | DNA Damage | Negative | nih.govfda.gov |

| CometChip Assay | 3D HepaRG Spheroids | DNA Damage | Positive | nih.govfda.gov |

| Micronucleus Assay | 2D and 3D HepaRG | Chromosomal Damage | Negative | nih.govfda.gov |

In Vivo Genotoxicity Assessments (e.g., DNA damage in C57BL/6J mouse models, micronucleus formation)

In vivo studies are essential for understanding the genotoxic effects of a compound within a whole organism, considering metabolic and dispositional factors.

DNA Damage in C57BL/6J Mouse Models: Research in C57BL/6J mice has been conducted to evaluate the in vivo genotoxicity of NDIPA. sciprofiles.com These studies are critical for assessing the potential for DNA damage in a mammalian system.

Micronucleus Formation: The micronucleus assay is a well-established in vivo test that detects chromosomal damage or disruption of the mitotic apparatus. nih.gov Studies have evaluated the ability of NDIPA to induce micronuclei in rats. nih.govoup.com In one study using Big Blue transgenic rats, NDIPA was administered for 28 consecutive days. nih.govoup.com NDIPA, described as a relatively weak liver carcinogen, was found to induce a dose-dependent increase in the percentage of micronucleated hepatocytes (%MNHEP). nih.govoup.com The magnitude of this response correlated with its known carcinogenic potency in the rat liver. nih.govoup.com This indicates that NDIPA is capable of causing chromosomal damage in the liver of rats following repeated exposure.

Role of α-Hydrogen Atoms in Mutagenic Potency: NDIPA vs. NEIPA case study

The chemical structure of a nitrosamine, particularly the number of hydrogen atoms on the carbon atoms adjacent to the nitroso group (α-hydrogens), is a critical determinant of its mutagenic and carcinogenic potential. europa.eu Metabolic activation of nitrosamines often involves the enzymatic hydroxylation of these α-hydrogens, a key step leading to the formation of DNA-reactive alkylating agents. europa.eu

A comparative study of this compound (NDIPA) and N-Nitrosoethylisopropylamine (NEIPA) highlights the significance of α-hydrogens. dp.tech NDIPA has fewer α-hydrogens compared to NEIPA. dp.tech Research has shown that the mutagenic and DNA damage potencies of NEIPA are significantly greater than those of NDIPA. dp.tech This difference in potency is attributed to the presence of an additional α-hydrogen in NEIPA, which facilitates its metabolic activation. dp.tech This observation is consistent with the general principle that nitrosamines with a lower number of α-hydrogens or substitution at the α-position may exhibit reduced mutagenic potential. europa.eu Nitrosamines lacking α-hydrogens are generally considered to have minimal carcinogenicity. tandfonline.com

Epigenetic Modifications and Gene Expression Alterations Associated with Nitrosamine Exposure

Exposure to N-nitrosamines can lead to changes in gene expression and epigenetic modifications, which are thought to play a role in their carcinogenic effects. nih.govnih.govresearchgate.net While specific studies focusing solely on the epigenetic effects of NDIPA are limited, research on nitrosamines as a class provides valuable insights.

Studies in human blood cells have demonstrated a significant association between exposure to N-nitroso compounds (NOCs) and the frequency of micronuclei, a biomarker of cancer risk. nih.gov This exposure was also linked to modifications in gene expression pathways related to cytoskeleton remodeling, cell cycle control, apoptosis, and signal transduction. nih.gov Key genes identified in these modified networks include FBXW7, BUB3, Caspase 2, Caspase 8, SMAD3, Huntingtin, and MGMT, all of which are involved in processes relevant to carcinogenesis. nih.gov

In human colon adenocarcinoma Caco-2 cells, exposure to various nitrosamines led to time-dependent changes in gene expression. researchgate.net The most significant effects for nitrosamides were observed early, while nitrosamines had a stronger impact at later time points. researchgate.net The modified pathways were largely related to DNA damage, cell cycle, apoptosis, and growth factor signaling. researchgate.net Furthermore, the formation of O6-methylguanine adducts was strongly associated with processes that may contribute to carcinogenic risk. researchgate.net

Animal studies have also shed light on gene expression changes following nitrosamine exposure. In a study on mice, the tobacco carcinogen NNK induced distinct gene expression profiles in the lungs of tumor-susceptible and resistant strains, suggesting that genetic susceptibility may be linked to these transcriptional changes and alterations in the immune response. nih.gov

These findings collectively indicate that nitrosamines can induce widespread alterations in gene expression and epigenetic landscapes, contributing to their genotoxic and carcinogenic properties. nih.govnih.govresearchgate.net

Toxicokinetics and Biotransformation of this compound

The toxicokinetics of a compound describe its absorption, distribution, metabolism, and excretion (ADME) within an organism. There is limited specific data available for the toxicokinetics of this compound (NDIPA) in humans and animals. cdc.gov

Absorption: While direct studies on NDIPA absorption are scarce, it is presumed to be absorbed following oral and dermal exposure, and likely after inhalation as well. cdc.gov The occurrence of metabolites in urine following oral administration in rodents provides indirect evidence of gastrointestinal absorption. cdc.gov Structurally similar nitrosamines, such as N-nitrosodimethylamine, are readily absorbed. cdc.gov

Distribution: Specific data on the distribution of NDIPA is limited. cdc.gov However, based on studies of related nitrosamines, it is expected to be widely distributed throughout the body. cdc.gov

Metabolism: The primary metabolic pathway for NDIPA is believed to be hydroxylation at the α-carbon atom. cdc.gov This initial step is crucial for its bioactivation. This metabolic process ultimately leads to the formation of metabolites such as propionaldehyde, 1-propanol, and 2-propanol. cdc.gov Cytochrome P450 enzymes, particularly CYP2E1, are likely involved in the metabolism of NDIPA, and co-exposure to other compounds that induce this enzyme could potentially increase its metabolism and, consequently, its toxicity and carcinogenicity. cdc.gov

Absorption and Distribution in Biological Systems

The absorption and distribution of N-nitrosamines have been a subject of extensive study, primarily using animal models. Generally, N-nitrosamines are readily and completely absorbed from the gastrointestinal tract following ingestion. food.gov.uk Upon entering the systemic circulation, they are distributed to various organs. The liver is a primary site of distribution and metabolism for many nitrosamines due to its rich blood supply and high concentration of metabolic enzymes. food.gov.ukunito.it Other organs, including the kidneys, lungs, and even the upper gastrointestinal tract, have also been identified as sites of distribution and potential extrahepatic metabolism. food.gov.ukunito.it

While comprehensive data exist for well-studied compounds like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), specific quantitative data on the absorption and distribution of this compound (NDIPA) are scarce in publicly available literature. food.gov.uk However, based on its chemical structure and the general behavior of other dialkylnitrosamines, NDIPA is expected to be efficiently absorbed and distributed throughout the body. Factors such as its lipid solubility and molecular size influence its passage across biological membranes and subsequent tissue distribution. pharmaexcipients.com The distribution patterns are critical as they determine the tissues that are exposed to the parent compound and its metabolites, which is directly linked to organ-specific toxicity. researchgate.net

Metabolic Pathways and Enzyme Systems (e.g., α-carbon hydroxylation, CYP2E1, CYP2A6 involvement)

The metabolic activation of N-nitrosamines is a critical prerequisite for their toxic and carcinogenic effects. The principal and most well-understood metabolic pathway is the enzymatic hydroxylation of the carbon atom immediately adjacent to the nitroso group (the α-carbon). nih.govresearchgate.net This reaction is predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. researchgate.netacs.org

The α-hydroxylation of a nitrosamine results in the formation of an unstable α-hydroxynitrosamine intermediate. researchgate.net This intermediate spontaneously decomposes, yielding an aldehyde and a highly reactive alkyldiazonium ion. researchgate.net It is this electrophilic diazonium ion that can then form covalent adducts with cellular macromolecules, most notably DNA, leading to genotoxicity.

The specific CYP isozymes involved in nitrosamine metabolism can vary depending on the structure of the alkyl groups. acs.org For small, low-molecular-weight nitrosamines like NDMA, CYP2E1 is considered the key enzyme responsible for its activation. acs.orgfda.gov For larger nitrosamines, other isoforms such as CYP2A6, CYP2B1, and members of the CYP2C and CYP3A families may play a more significant role. nih.govnih.gov

In the case of this compound, its structure presents a unique metabolic challenge. The isopropyl groups attached to the nitrogen atom create significant steric bulk around the α-carbons. This steric hindrance is thought to impede the access of CYP enzymes to the α-carbon, thereby reducing the efficiency of the critical α-hydroxylation activation step. researchgate.net Research comparing N-nitrosodiethylamine (NDEA) with NDIPA in rats demonstrated that NDIPA is a significantly weaker carcinogen, a finding attributed to this reduced metabolic activation. researchgate.net While NDEA is a potent liver carcinogen, NDIPA primarily induced tumors of the nasal turbinates at the doses tested. researchgate.net This suggests that while systemic metabolic activation is limited, site-of-contact or specific tissue metabolism may still occur.

Recent studies using human lymphoblastoid TK6 cells engineered to express human CYP2A6 have been employed to evaluate the genotoxicity of various nitrosamines, including NDIPA, highlighting the role of specific CYP enzymes in their activation. researchgate.net

Table 1: Key Enzyme Systems and Metabolic Steps in N-Nitrosamine Bioactivation

| Metabolic Step | Enzyme Family | Key Isozymes Involved | Significance for this compound |

|---|---|---|---|

| α-Carbon Hydroxylation | Cytochrome P450 (CYP) | CYP2E1, CYP2A6, CYP2B1, CYP3A4 | This is the primary activation pathway. The steric hindrance from the isopropyl groups in NDIPA is believed to reduce the rate and extent of this reaction, lowering its overall carcinogenic potency compared to less sterically hindered nitrosamines. researchgate.netnih.govacs.org |

| Denitrosation | Cytochrome P450 (CYP) | Multiple isozymes | A detoxification pathway that cleaves the N-N=O bond, resulting in the formation of the corresponding secondary amine (diisopropylamine) and nitric oxide. This pathway competes with the α-hydroxylation activation pathway. unito.it |

Excretion Routes and Metabolite Identification

The elimination of N-nitrosamines and their byproducts from the body occurs through several routes. The primary route of excretion for unmetabolized nitrosamines and their more stable, water-soluble metabolites is via the urine. food.gov.ukunito.it Studies on various nitrosamines show that a fraction of the administered dose can be excreted unchanged, although this amount is often small for compounds that are rapidly metabolized. fda.gov

Metabolites are often conjugated with endogenous molecules, such as glucuronic acid, to increase their water solubility and facilitate renal clearance. unito.it For this compound, it is expected that its primary metabolites are excreted in the urine following such conjugation processes. dguv.de Biliary excretion is generally considered a minor pathway for most N-nitrosamines. food.gov.ukunito.it

Detailed studies identifying the specific chemical structures of NDIPA metabolites in urine are not widely available in the published literature. Research on rubber plant workers exposed to a variety of chemicals, including NDIPA, reported that biological samples of blood, urine, and stool had levels below the detectable limits for nitrosamine metabolites; however, these samples were collected after airborne nitrosamine levels had been significantly reduced, making the findings inconclusive regarding metabolite identification under higher exposure conditions. osha.gov The identification of urinary metabolites remains a key area for understanding the complete metabolic fate of NDIPA in biological systems.

Physiologically Based Pharmacokinetic (PBPK) Modeling Considerations

Physiologically Based Pharmacokinetic (PBPK) modeling is a mathematical technique used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemical substances in the body. researchgate.net These models integrate physiological parameters (like organ volumes and blood flow rates) with compound-specific data (like tissue partitioning and metabolic rates) to predict the concentration of a substance over time in various tissues. fda.gov While no specific PBPK model for this compound is described in the available literature, the principles of PBPK can be applied to outline the key considerations for its development.

A PBPK model for NDIPA would require the following key components and considerations:

Absorption: The model would likely incorporate a rapid, first-order absorption rate from the gastrointestinal tract, consistent with other N-nitrosamines. food.gov.uk

Distribution: Parameters for tissue-to-plasma partition coefficients would be needed for organs such as the liver, kidney, lungs, and adipose tissue. These could be estimated using in vitro methods or through quantitative structure-property relationship (QSPR) models pending experimental data. The model would simulate the distribution of NDIPA to these tissues via blood flow.

Metabolism: This is the most critical and complex component for an NDIPA model. The model must account for the dual pathways of metabolic activation (α-hydroxylation) and detoxification (denitrosation). Crucially, the rate of α-hydroxylation would need to be defined as significantly lower than that for less sterically hindered nitrosamines like NDEA, reflecting the influence of the isopropyl groups. researchgate.net The model would incorporate kinetic parameters (Vmax and Km) for the relevant CYP450 enzymes (e.g., CYP2A6, CYP2E1) in the liver and potentially in extrahepatic tissues like the nasal epithelium, given the observed organ-specific toxicity in animal studies. researchgate.netnih.gov

Excretion: The model would simulate the elimination of the parent compound and its metabolites, primarily through urinary excretion. unito.itdguv.de This would involve defining renal clearance rates.

Developing such a PBPK model would be valuable for risk assessment. It could help in extrapolating toxicological data from high-dose animal studies to predict human responses at low-level exposures and could be used to understand how factors like genetic polymorphisms in CYP enzymes might affect individual susceptibility. fda.govresearchgate.net

Iii. Structure Activity Relationships Sar and Predictive Toxicology for N Nitrosodiisopropylamine

Development of Mechanistic SARs for Nitrosamine (B1359907) Carcinogenic Potency

The carcinogenic potency of N-nitrosamines is intrinsically linked to their chemical structure, a relationship explored through Structure-Activity Relationships (SAR). nih.govacs.org The primary mechanism driving the high carcinogenic potency of many N-nitrosamines is metabolic activation via α-hydroxylation. acs.orgeuropa.eu This process, catalyzed by cytochrome P450 enzymes, involves the hydroxylation of a carbon atom adjacent (in the α-position) to the nitroso group. The resulting α-hydroxynitrosamine is unstable and decomposes to form a diazonium ion, a highly reactive electrophilic species that can alkylate DNA, leading to mutations and potentially initiating cancer. acs.org

Consequently, structural features that facilitate or hinder this α-hydroxylation pathway directly influence the compound's carcinogenic strength. europa.eulhasalimited.org Key SAR principles have been developed based on these mechanistic insights:

Presence of α-Hydrogens : The availability of a hydrogen atom on an α-carbon is a critical prerequisite for the metabolic activation pathway. acs.org N-nitrosamines lacking any α-hydrogens cannot be activated by this mechanism and are generally considered to be of low carcinogenic concern. acs.org

Steric Hindrance : The degree of substitution on the α-carbon plays a crucial role. nih.gov Increased branching or steric bulk around the α-hydrogens can hinder the approach of metabolic enzymes, thus decreasing the rate of α-hydroxylation and reducing carcinogenic potency. acs.orgnih.gov N-Nitrosodiisopropylamine (NDIPA) is a prime example of this principle; the two isopropyl groups create significant steric hindrance, making it a subjectively weak carcinogen. acs.org

Electronic Effects : The presence of electron-withdrawing groups on the β-carbon (the carbon adjacent to the α-carbon) can deactivate the molecule. lhasalimited.orgnih.gov These groups reduce the stability of the transition state for α-hydroxylation, thereby decreasing carcinogenic potency. nih.gov Conversely, features that promote activation, such as electronic conjugation that decreases the C-H bond dissociation energy, can increase potency. acs.org

These principles form the basis of the Carcinogenic Potency Categorisation Approach (CPCA), which uses structural features to predict potency. europa.euresearchgate.net A working group involving numerous pharmaceutical companies and universities was established to refine these mechanistically based SARs to improve risk assessments. lhasalimited.org

Table 1: Impact of Structural Features on N-Nitrosamine Carcinogenic Potency

| Structural Feature | Effect on α-Hydroxylation | Impact on Carcinogenic Potency | Relevance to this compound (NDIPA) |

|---|---|---|---|

| α-Hydrogens | Prerequisite for the pathway. acs.org | Absence negates potency via this mechanism. acs.org | NDIPA possesses two α-hydrogens. |

| α-Carbon Substitution (Steric Hindrance) | Hinders enzymatic access. nih.gov | Potency decreases with increased substitution. acs.orgnih.gov | High steric hindrance from two isopropyl groups leads to low predicted potency. acs.org |

| β-Carbon Electron-Withdrawing Group | Destabilizes the transition state. nih.gov | Decreases potency. nih.gov | Not applicable; NDIPA has methyl groups at the β-position. |

| Activating Groups (e.g., Conjugation) | Stabilizes the transition state. acs.org | Increases potency. acs.org | Not applicable. |

Predictive Modeling for Toxicity and Mutagenicity

Predictive computational models are essential tools for the initial hazard identification of N-nitrosamine impurities. tandfonline.com In silico predictions are accepted under the ICH M7 guideline as an alternative to Ames test data for regulatory submissions concerning mutagenic impurities. acs.org These models are broadly classified into two categories: expert-rule-based systems and statistical-based systems. acs.org Expert-rule-based models, such as DEREK Nexus, use knowledge-derived SARs to identify structural alerts associated with toxicity. acs.orgtandfonline.com Statistical-based systems, like CASE Ultra, use algorithms to find correlations between structural fragments and toxicological outcomes within large datasets. acs.orgtandfonline.com

For N-nitrosamines, these models are used to predict mutagenic and carcinogenic potential. mavenrs.com However, the diverse behavior of nitrosamines in vitro and in vivo has raised questions about the reliability of these predictions for all compounds within the class. fda.gov For instance, the mutagenic potency of nitrosamines in bacterial assays (like the Ames test) can vary by several orders of magnitude and does not always correlate with their carcinogenic potency in rodents. fda.goveuropa.eu A deep dive into historical Ames study data for N-nitrosamines revealed that some carcinogenic compounds tested negative, highlighting the complexities in prediction. researchgate.net

Specifically for this compound, genotoxicity assessments have been conducted in C57BL/6J mice to gather empirical data. acs.orgusp.org Such experimental data is crucial for validating or challenging the outcomes of predictive models and for supporting more accurate risk assessments. fda.gov

Application of In Silico Tools in Risk Assessment (e.g., QSAR analysis)

In silico tools, particularly Quantitative Structure-Activity Relationship (QSAR) models, are widely applied in the risk assessment of N-nitrosamine impurities. tandfonline.com These tools provide rapid and cost-effective initial assessments of mutagenic potential, which is a critical first step in evaluating carcinogenicity. tandfonline.comfda.gov The application of QSAR allows for the prioritization of impurities for further testing and supports the establishment of acceptable intake (AI) limits. mavenrs.com

Several software platforms are available to assess the toxicity and risk of N-nitrosamines. tandfonline.com Tools such as DEREK Nexus and SARAH Nexus are used for toxicity and mutagenicity predictions, while others like Lhasa Mirabilis can predict the likelihood of nitrosamine formation and degradation. tandfonline.com The OECD QSAR Toolbox is another resource that facilitates risk assessment through data gathering and read-across techniques. tandfonline.commavenrs.com

A key application of these principles is the Carcinogenic Potency Categorisation Approach (CPCA). europa.euresearchgate.net This framework uses a decision tree based on SAR principles to assign a nitrosamine to one of five potency categories, each with a corresponding AI limit. europa.eu

Category 1 is for the most potent nitrosamines.

Categories 2-4 represent decreasing levels of potency based on the presence of deactivating structural features (like steric hindrance or electron-withdrawing groups). europa.eu

Category 5 is for compounds not expected to be carcinogenic via the α-hydroxylation pathway, and they are assigned the default Threshold of Toxicological Concern (TTC) of 1500 ng/day. europa.eu

Given its significant steric hindrance at the α-carbons, this compound is predicted to have low carcinogenic potency and would be assigned to a lower-risk category, such as Category 4. europa.eu This categorization allows for a scientifically justified, less restrictive control limit compared to highly potent nitrosamines. nih.gov

Table 2: Examples of In Silico Tools Used in N-Nitrosamine Risk Assessment

| Tool Name | Developer/Provider | Primary Function |

|---|---|---|

| DEREK Nexus | Lhasa Limited | Expert-rule-based prediction of toxicity, including mutagenicity and carcinogenicity. tandfonline.commavenrs.com |

| SARAH Nexus | Lhasa Limited | Statistical-based QSAR model for predicting mutagenicity. tandfonline.com |

| CASE Ultra | MultiCASE Inc. | QSAR-based tool for predicting toxicity and mutagenicity. tandfonline.com |

| OECD QSAR Toolbox | OECD | Facilitates hazard assessment by grouping chemicals and using read-across from existing data. tandfonline.commavenrs.com |

| Mirabilis | Lhasa Limited | Predicts the likelihood of formation and degradation of impurities like nitrosamines. tandfonline.comlhasalimited.org |

Quantum-Mechanical Approaches to Predicting Carcinogenic Potency of N-Nitrosamines

While traditional QSAR models are valuable, quantum-mechanical (QM) approaches represent a more advanced and mechanistically refined method for predicting the carcinogenic potency of N-nitrosamines. tandfonline.comusp.org Instead of relying solely on structural alerts or statistical correlations, QM models calculate electronic structure properties to understand the underlying chemistry of metabolic activation. nih.govchemrxiv.org This approach allows for a more robust prediction of a compound's ability to form the reactive diazonium ion and subsequently react with DNA. usp.org

The strength of QM methods lies in their ability to hinge predictions on the fundamental chemistry of the molecules rather than just their similarity to compounds in a limited training set. nih.govresearchgate.net This makes them particularly useful for assessing novel or complex N-nitrosamines for which direct experimental data is unavailable. nih.gov By evaluating factors like the energy barriers for α-hydroxylation and other activation or deactivation pathways, QM calculations can provide a more nuanced and quantitative hazard assessment. usp.org

One prominent example of this approach is the Computer-Aided Discovery and REdesign (CADRE) platform. nih.govresearchgate.net An extension of CADRE has been developed specifically to predict the carcinogenic potency of N-nitroso compounds, distinguishing them into different potency categories with high accuracy. nih.govchemrxiv.org Such QM models can rationalize observed trends in metabolic activity and provide a deeper understanding of the structure-activity relationships that drive carcinogenic potency. usp.orgresearchgate.net

Iv. Formation and Occurrence of N Nitrosodiisopropylamine

Chemical Formation Pathways in Industrial and Environmental Settings

N-Nitrosodiisopropylamine (NDIPA) is an organic compound classified as a nitrosamine (B1359907). cymitquimica.com Its formation is not typically a deliberate outcome but rather an unintentional byproduct of chemical reactions under specific conditions. acs.org The fundamental chemistry involves the reaction of a secondary or tertiary amine with a nitrosating agent. acs.orgthefdagroup.com

The primary chemical pathway for the formation of N-nitrosamines, including NDIPA, is the reaction of a secondary amine with a nitrosating agent. cymitquimica.comacs.org The precursor amine for NDIPA is diisopropylamine (B44863). nih.gov The nitrosating agent is typically nitrous acid (HNO₂), which is often formed in situ from nitrite (B80452) salts (like sodium nitrite) under acidic conditions. fda.govwho.int

The reaction mechanism proceeds as follows:

Under acidic conditions, a nitrite ion (NO₂⁻) is protonated to form nitrous acid (HNO₂). acs.org

Two molecules of nitrous acid can then form dinitrogen trioxide (N₂O₃), which acts as a potent nitrosating agent. acs.orgnih.gov

The secondary amine, diisopropylamine, which has a lone pair of electrons on its nitrogen atom, acts as a nucleophile and attacks the nitrosating agent. chemicalbook.com

This reaction results in the formation of the N-nitroso group (-N=O) bonded to the diisopropylamine moiety, creating this compound. cymitquimica.comwho.int

This nitrosation reaction is influenced by several factors, including pH, temperature, and the presence of catalysts. The reaction rate is generally faster in acidic environments where the formation of nitrous acid is favored. acs.orgresearchgate.net

The formation of NDIPA is contingent on the presence of its specific precursors and conditions that catalyze the reaction.

Precursors:

Amine Precursor: The direct amine precursor for NDIPA is diisopropylamine (DIPA) . nih.govnih.gov This secondary amine can be present as a raw material, an intermediate, or an impurity in industrial processes.

Nitrosating Agent Precursors: The most common precursors for the nitrosating agent are nitrite salts (e.g., sodium nitrite) and various nitrogen oxides (NOx) , such as nitric oxide (NO) and nitrogen dioxide (NO₂). fda.govnih.gov These can be found as impurities in reagents and raw materials or be present in the processing environment. fda.gov

Catalysts and Contributing Factors:

Acidic Conditions: An acidic environment is a primary catalyst for the formation of the active nitrosating agent, nitrous acid, from nitrites. who.intmdpi.com

Tertiary and Quaternary Amines: While NDIPA is formed from a secondary amine, tertiary amines like N,N-Diisopropylethylamine (DIPEA) can also be a source. DIPEA can degrade or contain impurities of diisopropylamine, which then becomes available for nitrosation. chemicalbook.comeuropa.eu Similarly, quaternary ammonium (B1175870) salts can degrade to form precursor amines. fda.gov

Solvents: Certain solvents used in chemical synthesis can be a source of precursor amines. For example, amide solvents like N,N-dimethylformamide (DMF) can degrade to form secondary amines. who.int While DMF leads to NDMA, the principle applies to other solvents that may contain or degrade into diisopropylamine.

Heat: Higher temperatures can accelerate the rate of nitrosamine formation. mdpi.comeuropa.eu

The following table summarizes the key components involved in the formation of NDIPA.

| Role | Chemical/Factor | Description |

| Amine Precursor | Diisopropylamine (DIPA) | The secondary amine that is directly nitrosated to form NDIPA. nih.gov |

| Amine Source | N,N-Diisopropylethylamine (DIPEA) | A tertiary amine that can contain DIPA as an impurity or degrade to form it. chemicalbook.comeuropa.eu |

| Nitrosating Agent | Nitrous Acid (HNO₂) | Formed from nitrites in acidic conditions; directly reacts with the amine. acs.orgfda.gov |

| Nitrosating Source | Nitrite Salts (e.g., NaNO₂) | Common impurities in raw materials and reagents that form nitrous acid. fda.govgmp-compliance.org |

| Catalyst/Condition | Acidic pH | Promotes the formation of the active nitrosating agent. who.int |

| Catalyst/Condition | Heat | Can increase the rate of the nitrosation reaction. europa.eu |

Occurrence and Contamination Sources

NDIPA, like other nitrosamines, can be found in various environments and products, often as an unintentional contaminant resulting from the reaction of its precursors. acs.org

N-nitrosamines are recognized as environmental contaminants that can be found in water, air, and soil. acs.orgresearchgate.net They can form in the environment through biological or chemical processes involving their precursors. acs.org For instance, N-Nitrosodimethylamine (NDMA) can form in the atmosphere from the reaction of dimethylamine (B145610) with nitrogen oxides and in water as a byproduct of disinfection with chloramines. epa.govatamanchemicals.com

While general nitrosamine contamination is documented, specific data on NDIPA suggests it does not typically occur in nature. europa.eu It is more likely to be found in industrial waste streams or at sites where its specific precursors are used or manufactured. acs.org When released into the air, nitrosamines are generally broken down quickly by sunlight. epa.gov In water and soil, they can be more persistent but are susceptible to biodegradation. epa.govcdc.gov The primary source of environmental release is often linked to industrial activities, such as rubber and pesticide manufacturing, where precursor amines are common. atamanchemicals.comtcmda.com

N-nitrosamines can form in various foods as a result of processing, preparation, and storage. europa.eu They are most famously associated with cured and processed meats, where nitrites are intentionally added as preservatives. mdpi.comeuropa.eu These nitrites can react with naturally occurring amines in the meat, especially during high-temperature cooking, to form nitrosamines. europa.eu

Other food sources where nitrosamines have been detected include processed fish, beer, and dairy products. europa.eud-nb.info However, in the case of NDIPA specifically, its presence in food appears to be rare. One analysis of cooked and processed foods that tested for NDMA, NDEA, NDIPA, and NDPA only detected NDMA and N-nitrosopiperidine (NPIP). europa.eu The formation of specific nitrosamines in food is highly dependent on the presence of their corresponding precursor amines. researchgate.netd-nb.info NDIPA has also been identified as a potential impurity in some consumer products like cosmetics, where precursor amines such as di- or triethanolamine (B1662121) might be used. acs.org

The presence of nitrosamine impurities, including NDIPA, in pharmaceutical products has been a significant concern for regulatory agencies since their detection in certain "sartan" medications used for high blood pressure. sigmaaldrich.comeuropa.eu This contamination is not related to the drug's intended action but stems from the Active Pharmaceutical Ingredient (API) manufacturing process, and to a lesser extent, the final drug product's formulation and storage. derpharmachemica.comveeprho.com

The root causes of NDIPA and other nitrosamine contamination in pharmaceuticals are multifaceted. who.intveeprho.com

Key Root Causes in Pharmaceutical Manufacturing:

| Root Cause | Description |

| Contaminated Raw Materials | Use of starting materials, reagents, or solvents (fresh or recovered) contaminated with nitrites or precursor amines like diisopropylamine. who.intpmda.go.jp For example, the tertiary amine DIPEA, used as a reagent, can contain diisopropylamine as an impurity. fda.goveuropa.eu |

| In-Process Formation | Specific combinations of reagents and reaction conditions can favor nitrosamine formation. For example, using nitrite salts (often as impurities in other reagents like sodium azide) in the presence of secondary or tertiary amines under acidic conditions creates a high-risk scenario. fda.govwho.int |

| Use of Recovered Materials | Recovered solvents, reagents, and catalysts may become cross-contaminated if not properly controlled and monitored, introducing amines or nitrosamines into a process. thefdagroup.comwho.int |

| Degradation | Degradation of raw materials, intermediates, or solvents can generate precursor amines. who.int For example, certain amide solvents can degrade to form secondary amines. fda.gov |

| Process Water | The use of potable water that has not been sufficiently purified may introduce nitrites or even low levels of nitrosamines into the manufacturing process. fda.govgmp-compliance.org |

| Lack of Process Control | Inadequate control over reaction conditions such as temperature, pH, and the sequence of adding reagents can inadvertently lead to the formation of nitrosamines. thefdagroup.com |

The discovery of NDIPA in certain sartan drugs, alongside other nitrosamines like NDEA, prompted widespread regulatory action, including product recalls and the implementation of rigorous risk assessments for all chemically synthesized medicines. sigmaaldrich.comeuropa.eupmda.go.jp

Pharmaceutical Contamination: Root Causes and Manufacturing Processes

Impurities in Raw Materials and Solvents

The presence of NDIPA in final drug products can often be traced back to the impurities present in the raw materials and solvents used during the synthesis of the active pharmaceutical ingredient (API). resolvemass.caresearchgate.net The formation relies on the reaction between a nitrosating agent (typically derived from nitrite salts) and a corresponding amine precursor under acidic conditions. nafdac.gov.ngfda.gov

Key sources of these precursor impurities include:

Amine Impurities in Reagents: Tertiary amines like Diisopropylethylamine (DIPEA) are used as reagents in some synthetic processes. These reagents can contain secondary amine impurities which can react with nitrosating agents to form nitrosamines. pmda.go.jp Specifically, DIPEA can be a precursor to NDIPA. pmda.go.jp Similarly, other amine reagents can contain impurities that lead to nitrosamine formation. fda.gov

Solvent Degradation and Impurities: Common amide solvents are susceptible to degradation, particularly at high temperatures, which can generate secondary amines. who.int While solvents like N,N-dimethylformamide (DMF) are known to degrade into dimethylamine (a precursor for NDMA), similar degradation pathways can occur with other solvents, providing the amine substrate for nitrosation. fda.govnih.gov Furthermore, fresh solvents can sometimes contain secondary amine impurities. fda.gov

Nitrite Impurities: Nitrosating agents are the second critical component for NDIPA formation. Sodium nitrite is a known impurity in certain raw materials, such as sodium azide, which is used in the synthesis of some molecules. pmda.go.jp Nitrite impurities can also be present in various excipients and even in the potable water used during manufacturing. thefdagroup.com These nitrites can carry over through various production steps and react with amine impurities present in other raw materials or solvents. pmda.go.jp

The following table details common amine sources and the corresponding nitrosamine impurities they can form.

| Amine Source/Precursor | Corresponding Nitrosamine Impurity |

| Diisopropylethylamine (DIPEA) | This compound (NDIPA) |

| Triethylamine (TEA) | N-Nitrosodiethylamine (NDEA) |

| N,N-dimethylformamide (DMF) | N-Nitrosodimethylamine (NDMA) |

| N-methylpyrrolidone (NMP) | N-nitroso-N-methyl-4-aminobutyric acid (NMBA) |

| Tetrabutylammonium bromide (TBAB) | N-Nitrosodibutylamine (NDBA) |

This table is based on data from reference pmda.go.jp.

Degradation During Storage and Processing

The formation of this compound is not limited to the initial synthesis of the active ingredient; it can also occur during subsequent processing and storage of the drug product. pharmaceuticalprocessingworld.com Certain conditions can promote the degradation of drug substances or excipients, leading to the formation of nitrosamine precursors. pmda.go.jp

Key factors contributing to degradation-related formation include:

Thermal Degradation: Exposure to heat during processing steps or during storage and shipping can accelerate the degradation of certain drug molecules or solvents. pharmaceuticalprocessingworld.comeuropa.eu For instance, some amide solvents used in manufacturing can break down at high temperatures to form secondary amines, which can then react with any available nitrosating agents. who.int Ranitidine's contamination with NDMA was found to increase with both storage time and higher temperatures. biotech-asia.org

Inherent Reactivity: The risk of nitrosamine formation can be inherent to the drug product's formulation. Interactions between the drug substance, its degradants, and excipients can occur over the product's shelf life. nafdac.gov.ng The presence of trace amounts of nitrite impurities in common excipients can react with a susceptible amine group on an active ingredient or its impurities, especially under acidic conditions that may develop within the formulation matrix. thefdagroup.compharmaceuticalprocessingworld.com

Process-Induced Degradation: Lack of optimization in the manufacturing process, such as inappropriate temperature, pH, or sequence of adding reagents, can lead to the degradation of materials and subsequent formation of nitrosamines. nafdac.gov.ng

Forced degradation studies, which expose the drug product to harsh conditions (acidic, basic, thermal, oxidative), are often used to assess the potential for nitrosamine formation over time and to establish appropriate storage recommendations. resolvemass.ca

V. Advanced Analytical Methodologies for N Nitrosodiisopropylamine Detection and Quantification

Chromatographic Techniques Coupled with Mass Spectrometry

The combination of chromatographic separation with mass spectrometric detection is the cornerstone of modern nitrosamine (B1359907) analysis, providing the necessary selectivity and sensitivity for trace-level quantification. edqm.eueuropa.eu Both gas chromatography and liquid chromatography, when coupled with tandem or high-resolution mass spectrometry, are powerful tools for the determination of NDIPA. basciences.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a widely used technique for the analysis of volatile and semi-volatile nitrosamines like NDIPA. restek.com The primary approach involves sample extraction followed by analysis using a GC system equipped with a triple quadrupole mass detector. basciences.com This configuration allows for highly selective detection through multiple reaction monitoring (MRM), which minimizes matrix interference and achieves low detection limits. restek.comsigmaaldrich.com

Regulatory bodies like the U.S. Food and Drug Administration (FDA) have developed and validated GC-MS/MS methods for the simultaneous evaluation of multiple nitrosamine impurities, including NDIPA, in active pharmaceutical ingredients (APIs) and drug products. intertek.comfda.gov For instance, a combined headspace GC-MS/MS method was successfully developed for the analysis of NDMA, NDEA, NEIPA, and NDIPA in angiotensin II receptor blockers (ARBs). fda.gov

Key Features of GC-MS/MS Methods for NDIPA:

| Feature | Description |

| Ionization | Typically Electron Ionization (EI). fda.gov.tw |

| Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. sigmaaldrich.comfda.gov.tw |

| Sample Introduction | Both liquid injection and headspace sampling can be utilized. restek.com |

| Selectivity | High, due to the use of MS/MS, which helps in distinguishing analytes from complex matrix components. restek.com |

A method applicable to the determination of 12 different nitrosamines, including NDIPA, in medicines utilizes GC-MS/MS after extraction. fda.gov.tw The use of specific MRM transitions for each analyte ensures accurate quantification. fda.gov.tw

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) offers a powerful alternative to GC-MS, particularly for less volatile or thermally labile compounds. chromatographyonline.com These methods have been successfully applied to the simultaneous determination of multiple nitrosamines, including NDIPA, in various drug substances. fda.govthermofisher.com

The FDA has developed and validated an LC-HRMS method for the simultaneous quantification of six nitrosamine impurities, including NDIPA, in losartan (B1675146) drug substance and drug products at sub-ppm levels. fda.gov This method utilizes a high-resolution accurate mass (HRAM) spectrometer to achieve high sensitivity and specificity by monitoring the accurate mass-to-charge ratio (m/z) of the protonated impurity ions. fda.gov

LC-MS/MS methods, often employing a triple quadrupole mass spectrometer, are also widely used. intertek.comsigmaaldrich.com The choice of ionization source is critical, with atmospheric pressure chemical ionization (APCI) often providing better sensitivity for certain nitrosamines compared to electrospray ionization (ESI). europa.euthermofisher.com

Comparison of LC-MS Platforms for NDIPA Analysis:

| Platform | Principle | Advantages for NDIPA Analysis |

| LC-MS/MS (Triple Quadrupole) | Uses MRM for targeted quantification. sigmaaldrich.com | Widely available, excellent for routine quantitative analysis. intertek.com |

| LC-HRMS (e.g., Orbitrap, Q-TOF) | Measures accurate mass, providing high specificity. fda.govwaters.com | Can identify unknown impurities and provides high confidence in identification. waters.com |

A novel RapidFire-MS/MS method has also been developed for the high-throughput screening and quantification of six nitrosamine impurities, including NDIPA, in losartan potassium API. fda.gov

Thermal Energy Analysis (TEA) for Nitrosamine Detection

For several decades, gas chromatography combined with a Thermal Energy Analyzer (TEA) was a standard method for N-nitrosamine analysis. europa.eu The TEA detector is highly selective and sensitive for nitroso compounds. scirp.orglabcompare.com Its principle of operation involves the catalytic pyrolysis of the N-nitrosamine, which cleaves the N-NO bond, releasing a nitrosyl radical (NO•). europa.eu This radical then reacts with ozone in the detector to produce an electronically excited nitrogen dioxide molecule, which emits light upon relaxation. This emitted light is detected by a photomultiplier tube. labcompare.com

While highly effective, the specificity of TEA is also a limitation, as many laboratories may not have sufficient use for such a specialized detector. uu.nl Consequently, GC-MS and LC-MS methods have become more widespread due to their versatility. uu.nl However, TEA remains a valuable tool, and its selectivity can be an advantage in minimizing false positives that can sometimes occur with MS-based methods due to matrix interference. labcompare.com

Sample Preparation and Enrichment Techniques

Effective sample preparation is a critical step in the analysis of trace-level impurities like NDIPA. The goal is to extract the analyte from the sample matrix, concentrate it, and remove interfering substances. researchgate.net Several techniques are commonly employed:

Liquid-Liquid Extraction (LLE): This is a conventional method used to separate compounds based on their relative solubilities in two different immiscible liquids.

Solid-Phase Extraction (SPE): SPE is widely used for sample clean-up and concentration. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. A method for screening nitrosamines in losartan potassium API utilized graphitic carbon SPE cartridges. fda.gov

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. The analytes adsorb to the fiber and are then thermally desorbed into the GC inlet. Headspace SPME coupled with GC-MS has been reported for the analysis of N-nitrosamines. scirp.org

Headspace Analysis: This technique is particularly suitable for volatile compounds like some nitrosamines. restek.com A sample is placed in a sealed vial and heated, allowing volatile analytes to partition into the headspace gas, which is then injected into the GC. fda.gov

Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized version of LLE that uses a small amount of extraction solvent and a disperser solvent to form fine droplets in the aqueous sample, leading to rapid extraction.

The choice of sample preparation technique depends on the nature of the sample matrix, the analyte's properties, and the analytical instrument being used. For example, in the analysis of losartan tablets, the tablets were crushed, dissolved in a diluent, sonicated, and centrifuged before analysis. jchr.org

Method Validation and Performance Characteristics

Analytical methods for NDIPA must be validated to ensure they are suitable for their intended purpose, following guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1). fda.govfda.gov Validation demonstrates that the method is accurate, precise, specific, and linear over the intended analytical range. fda.gov

A collaborative study involving several official medicines control laboratories (OMCLs) demonstrated that accurate and precise quantification of trace-level nitrosamines, including NDIPA, can be achieved using different validated analytical procedures, primarily GC-MS and LC-MS. edqm.eu

Achieving Ultra-Low Detection Limits and Quantification (e.g., ppb sensitivity)

Regulatory limits for nitrosamine impurities are typically in the nanogram-per-day range, which translates to a need for analytical methods with very low limits of detection (LOD) and quantification (LOQ), often at the parts-per-billion (ppb) level. jchr.orgbrightlabs.nl

Advanced instrumentation, such as GC-MS/MS and LC-HRMS, coupled with optimized sample preparation, allows for the achievement of these low detection limits. europa.eubrightlabs.nl For example, an FDA-developed headspace GC/MS method for valsartan (B143634) validated a limit of quantification (LOQ) of 0.05 ppm (50 ppb) for NDIPA in both the drug substance and drug product. fda.gov Another LC-MS/MS method reported an LOQ of 29 ppb for NDIPA. jchr.org

Examples of Achieved Detection Limits for NDIPA:

| Method | Matrix | LOQ | LOD |

| Headspace GC/MS | Valsartan Drug Substance/Product | 0.05 ppm | 0.025 ppm |

| LC-MS/MS | Telmisartan Tablets | 29 ppb | ~0.88 ppb |

| LC-HRMS | Losartan Drug Substance/Product | Sub-ppm levels | 0.10 ng/mL |

Table based on data from multiple sources. fda.govfda.govjchr.org

The ability to achieve such low detection limits is crucial for ensuring that pharmaceutical products meet the stringent safety standards set by regulatory authorities worldwide. edqm.eu